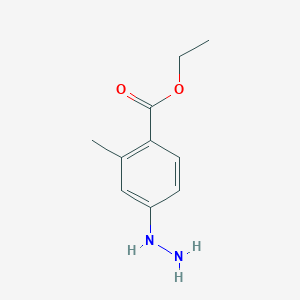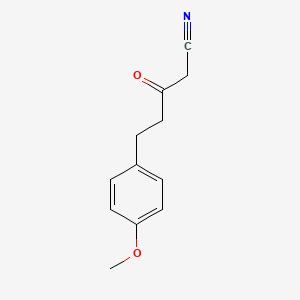![molecular formula C10H13NO2 B13224404 2-[4-(1-Aminoethyl)phenyl]acetic acid](/img/structure/B13224404.png)
2-[4-(1-Aminoethyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Aminoethyl)phenyl]acetic acid is an organic compound with a molecular formula of C10H13NO2 This compound is characterized by the presence of an aminoethyl group attached to a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Aminoethyl)phenyl]acetic acid typically involves the reaction of 4-(1-Aminoethyl)benzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1-Aminoethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Aminoethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(1-Aminoethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound can inhibit or activate certain biochemical pathways, leading to altered cellular responses. For example, it may impact insulin signaling, cell proliferation, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: A related compound with similar structural features but lacking the aminoethyl group.
4-(2-Aminoethyl)benzoic acid: Another similar compound with an aminoethyl group attached to a benzoic acid moiety.
Uniqueness
2-[4-(1-Aminoethyl)phenyl]acetic acid is unique due to the presence of both the aminoethyl and acetic acid groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-[4-(1-aminoethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(11)9-4-2-8(3-5-9)6-10(12)13/h2-5,7H,6,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
QJHVPYIGHIGKHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


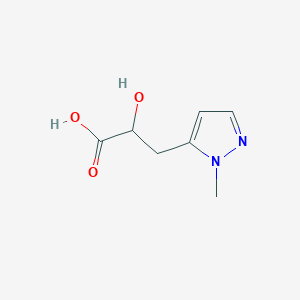
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13224334.png)
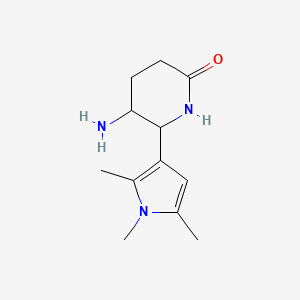
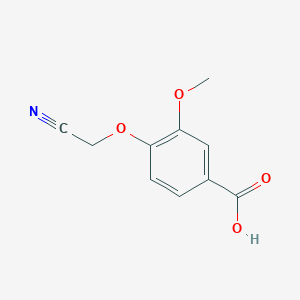

amine](/img/structure/B13224382.png)
![4,6-Dimethyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13224383.png)
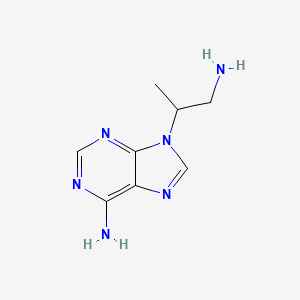
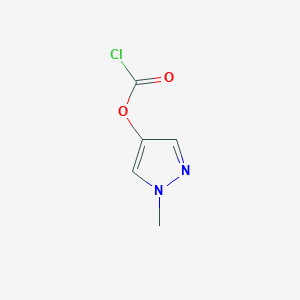
![5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13224397.png)

![3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrate](/img/structure/B13224409.png)
